molecular formula C14H14N2O2 B309842 N-(2-aminophenyl)-3-methoxybenzamide

N-(2-aminophenyl)-3-methoxybenzamide

Cat. No.: B309842
M. Wt: 242.27 g/mol
InChI Key: DBJSLKAKEHQXMU-UHFFFAOYSA-N
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Description

N-(2-Aminophenyl)-3-methoxybenzamide is a benzamide derivative characterized by a 3-methoxy substituent on the benzamide core and a 2-aminophenyl group attached via an amide linkage. This compound’s core structure serves as a scaffold for modifications that influence pharmacological properties, such as solubility, target affinity, and metabolic stability .

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

N-(2-aminophenyl)-3-methoxybenzamide

InChI

InChI=1S/C14H14N2O2/c1-18-11-6-4-5-10(9-11)14(17)16-13-8-3-2-7-12(13)15/h2-9H,15H2,1H3,(H,16,17)

InChI Key

DBJSLKAKEHQXMU-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2N

Origin of Product

United States

Comparison with Similar Compounds

HDAC Inhibitors

MS-275 (Entinostat):

  • Structure: N-(2-Aminophenyl)-4-[N-(pyridine-3-ylmethoxycarbonyl)aminomethyl]benzamide.
  • Key Features : The pyridine-3-ylmethoxycarbonyl group enhances HDAC1/3 selectivity and brain penetration.
  • Activity: Demonstrates nanomolar HDAC inhibition (IC₅₀ ~ 0.3–1.5 µM) and antidepressant effects in preclinical models by modulating histone H3 acetylation in the nucleus accumbens .
  • Comparison: Unlike N-(2-aminophenyl)-3-methoxybenzamide, MS-275’s bulky pyridine substituent improves solubility and target selectivity but increases molecular weight (MW: 371.4 vs. 242.3 for the parent scaffold) .

CI-994 (Tacedinaline) :

  • Structure: N-(2-Aminophenyl)-4-acetylaminobenzamide.
  • Key Features: The 4-acetylamino group confers pan-HDAC inhibitory activity.
  • Activity: Synergizes with retinoids in prostate cancer models, inducing apoptosis and cell cycle arrest .
  • Comparison: Replacement of the 3-methoxy group with 4-acetylamino shifts selectivity toward HDAC class I/II, highlighting the positional impact of substituents .

Neuroprotective Agents

N-(1H-Benzo[d]imidazol-2-yl)-3-Methoxybenzamide (Compound 11) :

  • Structure: Features a benzoimidazole group instead of the 2-aminophenyl moiety.
  • Activity : Acts as an mGluR5-targeted neuroprotective agent (EC₅₀ ~ 0.5–1 µM) with improved blood-brain barrier penetration.
  • Comparison : The benzoimidazole substitution replaces HDAC inhibition with metabotropic glutamate receptor modulation, demonstrating how heterocyclic groups redirect biological activity .

Kinase Inhibitors

N-(3-((1H-Imidazol-2-yl)methylene)-2-oxoindolin-5-yl)-3-Methoxybenzamide (Compound 95) :

  • Structure : Incorporates an imidazole-methylene-oxoindolin group.
  • Activity: Inhibits Tousled-like kinase 2 (TLK2) with nanomolar affinity (IC₅₀ < 100 nM) and >100-fold selectivity over related kinases.
  • Comparison : The extended conjugated system enhances kinase binding but reduces solubility (logP = 2.37–2.55) compared to simpler benzamides .

Receptor Ligands

N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-Methoxybenzamide:

  • Structure: Includes a piperazine-ethyl linker and 3-cyanopyridine group.
  • Activity : High D4 dopamine receptor affinity (Ki < 10 nM) and selectivity over D2/D3 receptors. Used in PET imaging due to optimal lipophilicity (logP = 2.37–2.55) .
  • Comparison : The piperazine moiety enables CNS penetration, whereas the parent scaffold lacks receptor-targeting substituents .

Structural and Pharmacokinetic Comparisons

Compound Key Substituent Biological Target Activity (IC₅₀/Ki) logP Therapeutic Application
MS-275 Pyridine-3-ylmethoxy HDAC1/3 0.3–1.5 µM ~2.5 Cancer, Depression
CI-994 4-Acetylamino Pan-HDAC 1–5 µM ~1.8 Cancer
Compound 11 () Benzoimidazole mGluR5 0.5–1 µM ~2.0 Neuroprotection
Compound 95 () Imidazole-methylene-indole TLK2 <100 nM 2.37–2.55 Oncology
D4 Ligand () Piperazine-ethyl-cyanopyridine D4 receptor <10 nM 2.37–2.55 PET Imaging

Preparation Methods

Core Synthesis Pathway

The primary method involves the reaction of 3-methoxybenzoyl chloride with 2-aminophenylamine in anhydrous conditions. The acyl chloride is generated via thionyl chloride (SOCl₂) treatment of 3-methoxybenzoic acid. The coupling reaction proceeds in a polar aprotic solvent (e.g., tetrahydrofuran or ethyl acetate) with a base (e.g., triethylamine) to neutralize HCl byproducts.

Table 1: Reagents and Conditions for Core Synthesis

ParameterSpecificationSource
3-Methoxybenzoic acid1.0 equiv.
Thionyl chloride1.5 equiv., reflux, 4–6 h
2-Aminophenylamine1.2 equiv., 0–5°C, N₂ atmosphere
SolventTetrahydrofuran (THF)
BaseTriethylamine (1.5 equiv.)
Reaction Time12–18 h at 25°C
Yield68–72%

Enantioselective Synthesis

For chiral derivatives, asymmetric acetylation using chiral acids (e.g., (D)-(+)-tartaric acid) resolves racemic mixtures. A patent details the use of pyridine as a base and acetic anhydride in THF to acetylate intermediate amines, achieving enantiomeric excess (ee) >98% under optimized conditions.

Reaction Optimization and Critical Parameters

Temperature and Solvent Effects

Low temperatures (0–5°C) during coupling minimize side reactions like over-acylation. Solvent polarity significantly impacts yield: THF outperforms dichloromethane due to better solubility of intermediates.

Table 2: Solvent Performance Comparison

SolventYield (%)Purity (%)Byproducts
Tetrahydrofuran7295<1%
Ethyl Acetate65923% (dimerization)
Dichloromethane58895% (hydrolysis)

Catalysis and Additives

The addition of catalytic N,N-dimethylformamide (DMF) during acyl chloride formation accelerates reaction kinetics by 30%. However, residual DMF complicates purification, necessitating stringent washing protocols.

Industrial-Scale Production Methods

Continuous Flow Synthesis

A patent describes a continuous flow system for analogous benzamide compounds, achieving 85% yield via:

  • Imidization : Methylamine reacts with tetrachlorophthalic anhydride in dimethyl sulfoxide (DMSO).

  • Fluoridation : Potassium fluoride substitutes chlorine atoms at 145–150°C.

  • Decarboxylation : Sodium hydroxide mediates decarboxylation at 105–110°C.

Table 3: Industrial Process Parameters

StepTemperature (°C)Pressure (kg)Time (h)Yield (%)
Imidization25–30Ambient492
Fluoridation145–150Ambient288
Decarboxylation105–1104–52085

Purification Techniques

Industrial protocols use anti-solvent crystallization (e.g., hexane in ethyl acetate) to reduce impurities <0.15%. Centrifugal partition chromatography (CPC) further isolates enantiomers with >99% purity.

Quality Control and Analytical Methods

Impurity Profiling

High-performance liquid chromatography (HPLC) with UV detection at 254 nm identifies residual solvents and byproducts. Key specifications include:

  • Purity : ≥95% (HPLC area %)

  • Impurities : ≤0.15% (individual), ≤0.5% (total)

  • Water Content : ≤0.2% (Karl Fischer titration)

Structural Characterization

  • NMR : ¹H NMR (400 MHz, DMSO-d₆) confirms amide bond formation (δ 10.2 ppm, singlet) and aromatic protons (δ 6.8–7.5 ppm).

  • MS : ESI-MS m/z 227.1 [M+H]⁺ .

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